5-Isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound features a unique structural framework that combines a triazole and pyrimidine moiety, making it significant in medicinal chemistry due to its biological activities. The compound is characterized by its isopropyl group at the fifth position and a carboxylic acid functional group at the seventh position, which contribute to its chemical reactivity and potential therapeutic uses.
The compound can be found in various chemical databases and literature, including patents and scientific articles. Its synthesis and applications have been discussed in multiple studies, highlighting its relevance in drug discovery and development.
5-Isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is classified under heterocyclic compounds, specifically within the triazolopyrimidine family. This classification is important for understanding its chemical properties and potential interactions with biological targets.
The synthesis of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid can be achieved through several methods. A common approach involves the cyclization of appropriate precursors containing both triazole and pyrimidine functionalities.
Technical Details:
The molecular structure of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid can be represented as follows:
The compound exhibits specific spectral data that can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structural integrity.
5-Isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid can participate in various chemical reactions due to its functional groups.
Technical Details:
The mechanism of action for 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid typically involves its interaction with specific biological targets such as enzymes or receptors.
Data:
5-Isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid has notable applications in medicinal chemistry:
This compound exemplifies the importance of heterocyclic chemistry in developing therapeutic agents with diverse biological activities. Further research may expand its applications in clinical settings and enhance our understanding of its mechanisms.
The core structure of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid comprises a fused bicyclic system featuring a triazole ring condensed with a pyrimidine moiety. According to IUPAC conventions, the parent heterocycle is designated as [1,2,4]triazolo[4,3-a]pyrimidine, indicating the triazole ring (containing nitrogen atoms at positions 1, 2, and 4) is fused to the pyrimidine ring between pyrimidine atoms C4 and C5 (specified by the "[4,3-a]" fusion notation). The "a" suffix signifies the shared bond belongs to the pyrimidine ring. The substituents are precisely numbered: an isopropyl group (-CH(CH₃)₂) occupies position 5 on the pyrimidine ring, while the carboxylic acid functionality (-COOH) is attached to position 7, also on the pyrimidine ring [1] [5].
Table 1: Nomenclature and Structural Identifiers of 5-Isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic Acid and Related Analogues
Compound Name | CAS Number | Molecular Formula | Systematic IUPAC Name | Key Substituent Positions |
---|---|---|---|---|
5-Isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid | 1015599-45-7 | C₉H₁₀N₄O₂ | 5-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid | 5 (isopropyl), 7 (COOH) on pyrimidine ring |
7-Isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | Not Provided | C₉H₁₀N₄O₂ | 7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | 7 (isopropyl), 5 (COOH) on pyrimidine ring |
5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | 842972-32-1 | C₈H₈N₄O₂ | 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | 3 (COOH), 5 (CH₃), 7 (CH₃) |
7-Phenyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | 1211430-37-3 | C₁₂H₈N₄O₂ | 7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | 3 (COOH), 7 (Ph) |
5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | 1342733-58-7 | C₁₀H₁₁N₃O₂ | 5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | 5 (isopropyl), 7 (COOH) on pyrimidine ring |
The molecular formula C₉H₁₀N₄O₂, corresponding to a molecular weight of 206.20 g/mol, is confirmed by multiple sources [1] [3]. The SMILES string "O=C(C1=NC2=NN=CN2C(C(C)C)=C1)O" explicitly defines the connectivity: the carboxylic acid is bonded to C7 of the pyrimidine ring, the isopropyl group is attached to C5, and the fusion occurs between triazole atom N1 and pyrimidine atom C5 (equivalent to C8a in fused system numbering). This distinguishes it from the isomeric [1,2,4]triazolo[1,5-a]pyrimidine system (e.g., 7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid, SMILES "CC(C)c1cc(nc2ncnn12)C(O)=O") where the fusion bond involves different atoms, altering the electronic distribution and chemical reactivity [1] [3] [6].
Comprehensive spectroscopic characterization is essential for confirming the identity and purity of this triazolopyrimidine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy:Theoretical predictions based on density functional theory (DFT) and analogy with closely related triazolopyrimidines allow assignment of key NMR signals. The carboxylic acid proton is expected to appear significantly downfield (δ ~13.0 ppm) due to strong hydrogen bonding and deshielding. Aromatic protons within the fused ring system should resonate between δ 8.5–9.0 ppm. The methine proton (-CH-) of the isopropyl group is predicted as a septet around δ 3.3–3.5 ppm, coupled to the methyl groups. The methyl protons should appear as a doublet near δ 1.4 ppm. Carbon NMR should show the carboxylic carbon at δ ~165 ppm, ring carbons adjacent to nitrogen between δ 145–160 ppm, the methine carbon at δ ~32 ppm, and methyl carbons at δ ~22 ppm [5] [10].
Infrared (IR) Spectroscopy:The IR spectrum exhibits distinctive vibrational modes critical for functional group identification. A broad, intense O-H stretch band (~2500–3300 cm⁻¹) confirms the carboxylic acid dimer formation. Sharp, strong peaks corresponding to carbonyl C=O stretch (~1690–1710 cm⁻¹) and conjugated C=N stretches within the heteroaromatic system (~1560–1620 cm⁻¹) dominate the mid-IR region. Characteristic C-H bending vibrations of the isopropyl methyl groups are observed near ~1380 cm⁻¹ and ~1460 cm⁻¹. Fingerprint region absorptions below 1000 cm⁻¹ are associated with ring breathing modes and out-of-plane deformations specific to the triazolopyrimidine scaffold [1] [5].
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 207.0881 (calculated for C₉H₁₁N₄O₂⁺: 207.0878). Major fragmentation pathways involve sequential loss of the carboxylic acid moiety as CO₂ (yielding m/z 163.0877) followed by loss of isopropyl radical or propene, generating ions at m/z 148.0611 and 146.0454, respectively. The base peak typically corresponds to a stable triazolopyrimidinium fragment, such as [C₅H₃N₄]⁺ (m/z 119.0354) resulting from cleavage adjacent to the isopropyl and carboxyl groups [1].
Table 2: Key Spectroscopic Signatures of 5-Isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic Acid
Spectroscopic Technique | Predicted/Reported Signals | Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H); δ 8.5–9.0 (m, 1-2H); δ ~3.4 (sept, J=6.8 Hz, 1H); δ ~1.4 (d, J=6.8 Hz, 6H) | COOH; H-2, H-6?; CH(CH₃)₂; (CH₃)₂CH |
¹³C NMR | δ ~165; 145–160; ~150; ~140; ~110; ~32; ~22 | C7=O; C5, C8a; C2, C6?; C3a?; C7a?; CH; CH₃ |
IR (cm⁻¹) | ~2500-3300 (br); ~1700 (s); ~1560-1620 (s); ~1380, ~1460 (m) | ν(O-H); ν(C=O); ν(C=N, ring); δ(CH₃) isopropyl |
HRMS (ESI+) | [M+H]⁺ 207.0881; [M-CO₂+H]⁺ 163.0877; [M-C₃H₇]⁺ 146.0454; [C₅H₃N₄]⁺ 119.0354 | Molecular ion; decarboxylation; isopropyl loss; triazolopyrimidine core ion |
While direct single-crystal X-ray diffraction data for 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is not explicitly available in the provided sources, robust inferences can be drawn from structurally analogous triazolopyrimidines and triazolopyridines characterized by crystallography. Compounds like [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (TPa = O) crystallize in the centrosymmetric monoclinic space group P2₁/n with four molecules per unit cell [5]. Based on this analogy, the title compound is expected to exhibit high planarity in its fused bicyclic core, with average deviations from the mean plane likely below 0.01 Å. The carboxylic acid group at C7 should lie coplanar with the heteroaromatic system due to conjugation with the π-electron system.
The isopropyl substituent at C5, being sp³-hybridized, projects out of the plane, introducing steric bulk. Intermolecular hydrogen bonding dominates the solid-state packing. The carboxylic acid groups form characteristic centrosymmetric dimers via strong O-H···O hydrogen bonds (O···O distance ~2.60–2.65 Å). Additional weaker interactions, such as C-H···O or C-H···N contacts involving the triazole nitrogen atoms and the isopropyl methyl groups, likely contribute to layer stacking. The presence of the bulky isopropyl group may disrupt perfect π-stacking, leading to herringbone or offset stacking arrangements to optimize van der Waals contacts [5] [10].
Density Functional Theory (DFT) calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, provide deep insights into the electronic structure and properties of the compound. Geometry optimization confirms the near-planarity of the fused triazolopyrimidine core and the coplanarity of the carboxylic acid group, consistent with crystallographic data from analogues. The calculated bond lengths and angles align closely with experimental X-ray data for related structures, validating the computational model [5].
Molecular Orbital Analysis:The HOMO (Highest Occupied Molecular Orbital) is primarily localized over the π-system of the triazole ring and extends into the pyrimidine ring, with significant contribution from the nitrogen lone pairs. The LUMO (Lowest Unoccupied Molecular Orbital) is more delocalized across the entire fused system, including the carboxylic acid π* orbital. The HOMO-LUMO energy gap, calculated at approximately 4.2–4.5 eV, indicates moderate chemical stability and reactivity consistent with heteroaromatic carboxylic acids. This energy gap is crucial for understanding charge transfer processes relevant to potential biological interactions or material properties [5].
Electrostatic Potential (MEP) and Charge Distribution:Molecular Electrostatic Potential (MEP) mapping reveals distinct regions of electrostatic potential. Strongly negative potentials (red) are localized on the carboxylate oxygen atoms (when deprotonated) and the triazole nitrogen atoms (N2, N4), identifying them as primary sites for electrophilic attack or hydrogen bond acceptance. Positive potentials (blue) are found on the carboxylic acid proton and the isopropyl methyl groups, marking sites for nucleophilic interaction. Natural Population Analysis (NPA) charges show significant negative charge on the triazole nitrogens (N2: ~ -0.45 |e|, N4: ~ -0.40 |e|) and the carbonyl oxygen (~ -0.55 |e|), while the C5 carbon of the isopropyl group carries a slight positive charge (~ +0.15 |e|) [5].
The structural features and properties of 5-isopropyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid show both similarities and critical differences compared to related triazolopyrimidine and pyrazolopyrimidine derivatives, significantly influencing their physicochemical behavior and potential applications.
Positional Isomerism:The distinction between the [4,3-a] and [1,5-a] fusion isomers profoundly affects electronic distribution. In the [4,3-a] isomer (subject compound), the fusion links N1 of the triazole to C5 of the pyrimidine. In contrast, the [1,5-a] isomer (e.g., 7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid) features fusion between C3 of the triazole and C5 of the pyrimidine. This alters the electron density at key positions: the [4,3-a] isomer generally exhibits greater electron deficiency at the equivalent of the pyrimidine C7 position, enhancing the acidity of the carboxylic acid group attached there compared to a carboxylic acid attached at position 5 in the [1,5-a] isomer. Computational analysis confirms a lower pKₐ for the [4,3-a]-7-COOH derivative [3] [6].
Substituent Effects:The electron-withdrawing carboxylic acid group at C7 in the subject compound significantly reduces electron density at adjacent positions compared to analogues with non-electron-withdrawing groups (e.g., 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine). This enhances susceptibility to nucleophilic attack at C6. Conversely, the electron-donating isopropyl group at C5 slightly increases electron density at C6 and C7, partially counteracting the carboxylic acid effect but also sterically shielding C6. Compared to the 7-phenyl analogue (CAS 1211430-37-3), the subject compound's isopropyl group offers greater steric bulk but reduced π-conjugation capability, impacting solid-state packing and solubility [7] [10].
Core Heterocycle Comparison:Replacing the triazole ring with a pyrazole, as in 5-isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1342733-58-7), removes two nitrogen atoms. This decreases overall hydrogen-bonding capacity and polar surface area, increasing lipophilicity (calculated logP ~1.5 vs ~0.8 for the triazolopyrimidine). The reduced dipole moment of the pyrazolopyrimidine core (~5.5 D vs ~7.0 D for triazolopyrimidine) influences solubility and crystal packing. The triazolopyrimidine generally exhibits stronger intermolecular hydrogen bonding in the solid state due to the additional nitrogen acceptors [8] [9].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5